Product packaging for Dibutyl ether(Cat. No.:CAS No. 142-96-1)

Dibutyl ether

Cat. No.: B3395818
CAS No.: 142-96-1
M. Wt: 130.23 g/mol
InChI Key: DURPTKYDGMDSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibutyl ether is commonly used as solvent for various reactions. It forms azeotropic compositions with various organic solvents and the vapour/liquid equilibria of its binary mixtures have been investigated by head-space gas chromatography.>This compound is being considered as an alternative fuel for diesel engines due to its non-miscibility in water, high cetane number and energy content.>This compound is commonly used as a solvent for various reactions. It forms azeotropic compositions with various organic solvents and the vapor/liquid equilibria of its binary mixtures have been investigated by head-space gas chromatography.>N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141°F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O<br>(CH3CH2CH2CH2)2O<br>C8H18O B3395818 Dibutyl ether CAS No. 142-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURPTKYDGMDSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O, Array
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022007
Record name Butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141 °F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract., Liquid, Colorless liquid with a mild ethereal odor; [Hawley], COLOURLESS LIQUID.
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butane, 1,1'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-Butyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8265
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

288 °F at 760 mmHg (NTP, 1992), 140.8 °C, 142 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

77 °F (NTP, 1992), 37 °C (CLOSED CUP), 25 °C c.c.
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 217
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 217
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 217
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Miscible with benzene and most org solvents, Sol in all prop in alc, ether; very sol in acetone, Miscible with oxygenated solvents, In water, 300 mg/L at 25 °C, Solubility in water, g/100ml:
Details Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985.
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985.
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985.
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.767 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7684 at 20 °C/4 °C, % In saturated air: 0.9 at 25 °C, 760 mm Hg; density of saturated air: 1.1 at 25 °C, 760 mm hg (air= 1), Density (at 20 °C): 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Details Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 865
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 865
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 865
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.48 (Air = 1), Relative vapor density (air = 1): 4.5
Details Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 864
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 864
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 864
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

4.8 mmHg at 68 °F (NTP, 1992), 6.01 [mmHg], 6.01 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.46
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name n-Butyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8265
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless liquid

CAS No.

142-96-1
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1,1'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBM2R52P5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-144 °F (NTP, 1992), -95.2 °C, -95 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name N-BUTYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/281
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name DIBUTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148
Record name n-BUTYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Advanced Synthesis and Production Methodologies

Catalytic Synthesis Routes

Catalytic synthesis offers significant advantages over older methods, primarily by enabling reactions to occur under milder conditions and with greater control over the final product. The focus has been on developing robust catalysts that can be easily separated and reused.

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to modern dibutyl ether synthesis. Their use simplifies product purification and catalyst recovery. Common heterogeneous acid catalysts include ion exchange resins, natural clay minerals, metal oxides, and zeolites. google.com The reaction is typically performed at temperatures ranging from 50°C to 450°C. google.com

Acidic ion-exchange resins, particularly styrene-codivinylbenzene ion exchangers, are effective catalysts for the liquid-phase dehydration of 1-butanol (B46404) to produce di-n-butyl ether (DNBE). researchgate.net Studies comparing various resin morphologies have found that oversulfonated resins are highly active for this dehydration reaction. researchgate.net Gel-type resins that swell significantly in the reaction medium and macroreticular resins like Amberlyst 70 have demonstrated high selectivity towards DNBE. researchgate.net The synthesis can be performed by reacting 1-butene (B85601) with n-butyl alcohol in the presence of an acidic ion exchange resin. google.com

The concentration of acid groups within the ion exchange resin is a critical parameter for catalytic activity in this compound synthesis. Research indicates that an optimal range for the acid group concentration is between 1.5 and 5.0 meq/g. google.com For enhanced performance, a more specific concentration of 3.0 to 5.0 meq/g is preferable, with a target of 4.0 to 5.0 meq/g being particularly effective. google.com This concentration represents the exchange capacity per unit of dry weight of the resin. google.com

Table 1: Optimal Acid Group Concentration in Ion Exchange Resins for this compound Synthesis

ParameterRange (meq/g)Preferred Range (meq/g)Optimal Range (meq/g)
Acid Group Concentration1.5 - 5.03.0 - 5.04.0 - 5.0
Data sourced from a patented method for this compound production. google.com

The physical structure of the catalyst, specifically its specific surface area and average pore diameter, plays a crucial role in its effectiveness. eag.comsci-hub.ru A larger surface area provides more active sites for the reaction to occur, while the pore diameter affects the diffusion of reactants and products. eag.comsci-hub.ru For the synthesis of this compound using acidic ion exchange resins, a specific surface area of 20-100 m²/g is recommended. google.com The average pore diameter should ideally be between 50 and 500 Å, with a preferred range of 100-450 Å. google.com These textural properties are vital for the performance of porous catalysts. github.io

Table 2: Recommended Physical Properties of Acidic Ion Exchange Resin Catalysts

PropertyRecommended RangePreferred Range
Specific Surface Area20 - 100 m²/g30 - 50 m²/g
Average Pore Diameter50 - 500 Å100 - 450 Å
Data sourced from a patented method for this compound production. google.com

p-Toluenesulfonic acid has emerged as a highly effective and greener alternative to traditional catalysts like concentrated sulfuric acid for preparing di-n-butyl ether from 1-butanol. sciepub.com It demonstrates catalytic efficiency comparable to sulfuric acid but is safer and easier to handle. sciepub.com A key advantage is that it does not cause the formation of high-boiling by-products, simplifying the purification process. sciepub.com Furthermore, p-toluenesulfonic acid can be easily recovered and reused, aligning with the principles of green chemistry. sciepub.com Its stability and lack of strong oxidizing properties prevent unwanted side reactions. sciepub.comgoogle.com

Table 3: Comparison of Catalysts in Di-n-Butyl Ether Synthesis

Featurep-Toluenesulfonic AcidConcentrated Sulfuric Acid
Catalytic Efficiency Comparable to H₂SO₄ sciepub.comHigh
By-product Formation No high-boiling by-products sciepub.comCan lead to by-products
Safety & Handling Safer, easier to operate sciepub.comCorrosive, requires caution
Catalyst Recovery Recoverable and reusable sciepub.comGenerates acid waste sciepub.com
Environmental Impact Meets green chemistry requirements sciepub.comGenerates significant waste acid sciepub.com

Bentonite (B74815), a type of naturally occurring clay, and other layered clay minerals are gaining attention as potential heterogeneous acid catalysts for ether synthesis. researchgate.netcapes.gov.br These materials, which are primarily composed of aluminosilicates like montmorillonite, can function as solid Brønsted and Lewis acids. ias.ac.in Their catalytic properties can be significantly enhanced through processes like acid activation or pillarization. researchgate.netresearchgate.net Pillarization involves intercalating polyhydroxy metal cations into the clay's layered structure, which increases the thermal stability, surface area, and acidity. researchgate.netcapes.gov.br While extensively studied for reactions like the synthesis of diethyl ether, these modified clays (B1170129) represent promising catalysts for this compound production due to their tunable acidity and porosity. researchgate.netias.ac.in For instance, acid activation of bentonite clay can increase its specific surface area from around 40 m²/g to over 300 m²/g. researchgate.netuctm.edu Similarly, pillarization can prevent the loss of porosity at high temperatures. uctm.edu

Table 4: Effect of Modification on Bentonite Clay Properties

Bentonite TypeModificationSpecific Surface Area (m²/g)Pore Volume (cm³/g)Key Benefit
Raw Bentonite None~40 uctm.eduN/ALow cost
Acid Activated Bentonite Treatment with H₂SO₄ researchgate.net305.56 researchgate.net0.113 researchgate.netIncreased surface area and acidity researchgate.net
Pillared Bentonite Intercalation with Al₂O₃ researchgate.net16.74 (% ethyl acetate (B1210297) yield)IncreasedEnhanced thermal stability and acidity researchgate.net
Mo-Pillared Bentonite Intercalation with Molybdenum uctm.edu160 - 180 (after calcination at 540°C) uctm.eduN/AHigh heat resistance uctm.edu
Acidic Ion Exchange Resins in this compound Synthesis

Green Chemistry Approaches in Ether Synthesis

The development of sustainable catalysts is a key focus in the green synthesis of this compound. These catalysts are designed to be non-toxic, abundant, and recyclable, moving away from reliance on precious metals. nano-ntp.comresearchgate.net A significant advancement in this area is the use of solid acid catalysts, such as acidic ion-exchange resins. google.com These resins can be easily recovered and reused, which is a significant advantage over traditional homogeneous catalysts. google.com For instance, a method for producing this compound from 1-butene and n-butyl alcohol utilizes an acidic ion exchange resin with a specific acid group concentration, demonstrating an efficient and industrially viable process. google.com

The pursuit of sustainable catalysts also involves the design of systems that operate under mild conditions, further enhancing their green profile. researchgate.net The goal is to create catalytic systems that are not only environmentally benign but also highly active and selective, leading to cleaner and more efficient chemical production. mdpi.com

Table 1: Comparison of Catalysts in Ether Synthesis

Catalyst Type Advantages Disadvantages Relevant Reactions
Zeolites High selectivity, recyclability, tunable acidity, shape selectivity bohrium.commdpi.com Can be deactivated, pore size limitations mdpi.com Alcohol dehydration, esterification researchgate.netmdpi.com
Acidic Ion-Exchange Resins Recyclable, solid catalyst (easy separation) google.comgoogle.com Lower thermal stability than zeolites This compound synthesis from 1-butene and n-butyl alcohol google.com
Traditional Mineral Acids (e.g., H₂SO₄) High activity, low cost Corrosive, difficult to separate, waste generation youtube.com Dehydration of 1-butanol youtube.com

| Transition Metal Complexes | High efficiency and selectivity nano-ntp.com | Often based on precious, toxic metals nano-ntp.com | Cross-coupling, hydrogenations nano-ntp.comresearchgate.net |

Energy-Efficient Synthesis Methods

One promising energy-efficient technology is microwave-assisted synthesis. researchgate.netmdpi.com Microwave irradiation can significantly accelerate reaction rates, reducing reaction times from hours to minutes and consequently lowering energy consumption. mdpi.com Another approach is the use of continuous flow reactors, which can be integrated with other technologies like microwave heating to create highly efficient and automated processes. mdpi.com These methods not only save energy but also often lead to improved yields and cleaner reactions. researchgate.net

Minimizing waste and emissions is a fundamental goal of green chemistry. researchgate.netwjarr.com In the context of this compound synthesis, this involves several strategies. The use of highly selective catalysts, such as certain zeolites or functionalized resins, can significantly reduce the formation of unwanted by-products. mdpi.comgoogle.com This aligns with the principle of atom economy, which aims to maximize the incorporation of reactant materials into the final product. researchgate.net

Reaction Mechanisms and Kinetics in this compound Formation

Understanding the detailed reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound, improving yields, and controlling the formation of by-products.

Computational Chemistry Insights into Reaction Pathways

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful insights into the reaction pathways of ether formation. ibm.comnih.gov These theoretical calculations can elucidate reaction intermediates, transition states, and the energetics of different potential mechanisms, which are often difficult to observe experimentally. researchgate.netrsc.org

For example, in the reductive etherification of ketones and alcohols, DFT studies have been used to compare different reaction pathways, such as the direct, ketal, and enol pathways. nih.gov These studies can determine the most energetically favorable route, which in one case was found to proceed through an enol intermediate. nih.gov

Computational models can also explain the influence of catalysts on reaction rates and selectivity. For base-catalyzed diaryl ether formation, calculations have shown how the properties of the catalyst, such as the size of the metal cation, can affect the activation energy of the reaction. ibm.com Furthermore, computational studies can provide a molecular-level understanding of oxidation processes, such as the low-temperature autoxidation of this compound, by mapping out the complex reaction networks leading to various oxygenated products. mdpi.com These insights are invaluable for designing more efficient and selective catalytic systems for this compound production. acs.org

Rate-Determining Steps in this compound Synthesis

The accepted mechanism begins with the protonation of the hydroxyl group of a 1-butanol molecule by the acid catalyst. libretexts.orgyoutube.com This initial step is a rapid acid-base reaction that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). youtube.com

Step 1: Protonation of the Alcohol CH₃(CH₂)₃OH + H⁺ ⇌ CH₃(CH₂)₃OH₂⁺

Step 2: Nucleophilic Attack and Displacement (Rate-Determining Step) CH₃(CH₂)₃OH + CH₃(CH₂)₃OH₂⁺ → [CH₃(CH₂)₃]₂OH⁺ + H₂O

The final step is the deprotonation of the resulting oxonium ion by a base (such as water or another alcohol molecule) to yield the final this compound product and regenerate the acid catalyst. libretexts.orgyoutube.com This is also a fast acid-base reaction.

Step 3: Deprotonation [CH₃(CH₂)₃]₂OH⁺ + H₂O ⇌ [CH₃(CH₂)₃]₂O + H₃O⁺

The reaction pathway can be viewed as a competition between the ether-forming reaction and a side reaction that produces 1-butene through elimination, particularly at higher temperatures. sciepub.com

Influence of Reaction Parameters on Yield and Selectivity

The efficiency, yield, and selectivity of this compound synthesis are highly dependent on several key reaction parameters, including temperature, catalyst quantity, and the molar ratio of reactants.

Temperature is a critical parameter in the synthesis of this compound from 1-butanol, as it influences both the reaction rate and the selectivity towards the desired ether product versus the undesired alkene byproduct. sciepub.com The reaction is typically conducted at temperatures ranging from approximately 100°C to 250°C. google.com

Computational and experimental studies have shown that at temperatures below 130°C (380 K), the etherification reaction is exceedingly slow. sciepub.com As the temperature is increased, the rate of reaction accelerates. However, temperatures that are too high favor the elimination reaction, leading to the formation of butene gas and a reduction in the ether yield. sciepub.com Specifically, when the reaction temperature exceeds 420 K (147°C), the olefin-forming reaction becomes significant. sciepub.com Furthermore, at excessively high temperatures (e.g., 145°C), the this compound product can decompose back into 1-butanol, further reducing the final yield. sciepub.com

Research using p-toluenesulfonic acid as a catalyst has identified an optimal temperature range of 127-137°C for the ether-forming process. sciepub.com To balance reaction time and yield, a concluding reaction temperature of 132°C is recommended to minimize product decomposition during distillation. sciepub.comsciepub.com

Table 1: Effect of Reaction Ending Temperature on this compound Yield

Ending Temperature (°C)Yield (%)Notes
12765.3Water separation becomes apparent. sciepub.com
13272.4Recommended optimal temperature to limit decomposition. sciepub.comsciepub.com
13770.1Within optimal range, but yield begins to decrease. sciepub.com
14566.5Increased side reactions and product decomposition observed. sciepub.com

In a study utilizing p-toluenesulfonic acid for the dehydration of 1-butanol, different molar percentages of the catalyst were investigated. The results indicated that increasing the catalyst amount from 15.0% to 22.0% (mole ratio relative to 1-butanol) led to a significant increase in yield. However, a further increase to 25.0% resulted in a slight decrease in yield, suggesting an optimal quantity exists. sciepub.com

Table 2: Influence of Catalyst Quantity on this compound Yield

Catalyst Quantity (mol %)Reaction Time (min)Yield (%)
15.07562.1
18.06068.2
22.04572.4
25.04071.5
Data derived from studies using p-toluenesulfonic acid catalyst with an ending temperature of 132°C. sciepub.com

The concentration of the catalyst plays a crucial role, with optimal concentrations leading to higher production and selectivity towards the desired ether products. mdpi.com Increasing the number of available active sites by adding more catalyst can significantly enhance the formation of target products. nih.gov

In the synthesis of this compound from the self-condensation of 1-butanol, the stoichiometry is inherently fixed at two moles of alcohol producing one mole of ether. The primary challenge in this process is not adjusting the reactant ratio but rather overcoming the limitations of a reversible reaction. The reaction produces water as a byproduct, and its accumulation can shift the equilibrium back towards the reactants, thus limiting the conversion. google.com To drive the reaction forward and achieve high yields, this water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. youtube.comalfa-chemistry.com

The concept of reactant mole ratio becomes a critical variable in alternative synthesis routes, such as the reaction between an alcohol and an olefin.

Alternative Production Routes for this compound

While the acid-catalyzed dehydration of 1-butanol is a common method, alternative pathways exist for the production of this compound. alfa-chemistry.com These routes are explored to potentially improve efficiency, utilize different feedstocks, or operate under different process conditions.

This compound can be effectively synthesized by reacting 1-butene with n-butanol in the presence of an acid catalyst. google.com This process represents an etherification reaction where the alcohol adds across the double bond of the alkene. The mechanism involves the protonation of the 1-butene by the acid catalyst to form a secondary carbocation (2-butyl cation). mdpi.com This electrophilic intermediate is then attacked by the nucleophilic oxygen of the n-butanol molecule. mdpi.com

A preferred catalyst for this reaction is an acidic ion exchange resin. google.com Key parameters for this synthesis route include:

Catalyst: Acidic ion exchange resins with an acid group concentration of 1.5 to 5.0 meq./g are effective. google.com

Molar Ratio: The molar ratio of 1-butene to n-butanol is preferably maintained in the range of 0.1 to 10, with a more optimal range being 0.5 to 3. google.com If the ratio is too low (insufficient 1-butene), the conversion and yield will be low. google.com Conversely, if the ratio is too high (excess 1-butene), side reactions such as isomerization and polymerization of butene become more prevalent, which reduces selectivity and can lead to catalyst deactivation. google.com

Reaction Conditions: The reaction can be carried out at temperatures from 50°C to 450°C and pressures from atmospheric (0.1 MPa) up to 20.7 MPa. google.com

This alternative route is significant as it allows for the utilization of olefin feedstocks, which are readily available in petrochemical refining operations. ub.edu

Production from Butyric Anhydride (B1165640) and Butyraldehyde (B50154)

The synthesis of this compound from butyric anhydride and butyraldehyde is not a direct, one-step reaction but is achieved through a multi-step process. The primary route involves the initial reduction (hydrogenation) of both butyric anhydride and butyraldehyde to n-butanol. Subsequently, the produced n-butanol undergoes a catalytic dehydration reaction to yield this compound. This process is a testament to the versatility of catalytic chemistry in converting simple carbonyl compounds into valuable ethers.

The initial step of the process is the catalytic hydrogenation of the starting materials. Butyric anhydride is first hydrolyzed to butyric acid, which is then hydrogenated to n-butanol. Concurrently, butyraldehyde is also hydrogenated to n-butanol.

The second and final step is the catalytic dehydration of the n-butanol produced from the hydrogenation of both starting materials. This reaction involves the elimination of a water molecule from two molecules of n-butanol to form this compound.

Detailed Research Findings

Research into the production of n-butanol from both butyric acid (derived from butyric anhydride) and butyraldehyde has identified several effective catalytic systems and process conditions.

For the hydrogenation of butyric acid, a ZnO-supported Ruthenium-Tin bimetallic catalyst has shown exceptional performance. In a vapor-phase hydrogenation process, this catalyst achieved a greater than 98% yield of n-butanol from biomass-derived butyric acid and demonstrated remarkable stability for over 3500 hours without deactivation. nih.gov Another study highlights the use of a 1Ru-2Sn/ZnO catalyst for the vapor-phase hydrogenation of butyric acid at 265°C and a hydrogen pressure of 25 atm, resulting in a 99.9% conversion of butyric acid with a 98.6% selectivity for 1-butanol. nih.gov

The subsequent dehydration of n-butanol to this compound can be carried out using various acid catalysts. This includes both homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as ferric chloride, copper sulfate (B86663), silica, or silica-alumina at elevated temperatures. google.com The reaction is typically performed at temperatures ranging from 100°C to 250°C. google.com

The following data tables summarize the key findings from the research on the hydrogenation of butyraldehyde and butyric acid to n-butanol.

Table 1: Catalytic Hydrogenation of Butyraldehyde to n-Butanol

Catalyst Temperature (°C) Pressure (MPa) Butyraldehyde Conversion (%) Butanol Selectivity (%)
Nickel (60% content) 60 1.50 93 99.7
Nickel (50% content) 65 1.50 91 99.7
Nickel (45% content) 70 1.50 90 99.7

Data sourced from a two-stage hydrogenation process patent. google.com

Table 2: Catalytic Hydrogenation of Butyric Acid to n-Butanol

Catalyst Temperature (°C) Pressure (atm) Butyric Acid Conversion (%) Butanol Selectivity (%)
Ru-Sn/ZnO 265 25 99.9 98.6

Data sourced from studies on biomass-derived butyric acid conversion. nih.govnih.gov

Combustion Kinetics and Fuel Applications of Dibutyl Ether

Oxidation Mechanisms of Dibutyl Ether Isomers

The oxidation of this compound (DBE) and its isomers is a complex process that varies significantly with temperature. Experimental and modeling studies have investigated three symmetric isomers: di-n-butyl ether (DNBE), diisobutyl ether (DIBE), and di-sec-butyl ether (DSBE). acs.orgnih.gov The molecular structure of these isomers plays a crucial role in determining their combustion behavior, particularly the reaction pathways that dominate at different temperature regimes. acs.orgacs.org

Low-Temperature Oxidation Chemistry

The presence and characteristics of NTC behavior are directly linked to the competition between different reaction pathways available to the fuel radicals formed during initial oxidation steps. acs.orgnrel.gov For DNBE and DIBE, a competition between chain-propagation and chain-branching reactions leads to the observed NTC phenomenon. nih.govnrel.gov In contrast, for DSBE at low pressure, the formation of the less reactive sec-butanol strongly competes with the low-temperature chemistry, resulting in the absence of NTC behavior. acs.orgnrel.gov The structural differences between the isomers influence the types of radicals formed and their subsequent reaction possibilities, which accounts for the variation in their NTC responses. acs.org

IsomerNTC Behavior ObservedPrimary Reason for Behavior
di-n-butyl ether (DNBE)Yes (single and double NTC regions reported) acs.orgnih.govCompetition between chain-branching and chain-propagation pathways. nrel.govascelibrary.org
diisobutyl ether (DIBE)Yes acs.orgCompetition between chain-branching and chain-propagation pathways. nrel.gov
di-sec-butyl ether (DSBE)No (at 1 bar) acs.orgnrel.govFormation of sec-butanol competes with and inhibits low-temperature chain-branching pathways. acs.orgnrel.gov

A crucial step in the low-temperature oxidation pathway is the isomerization of the alkylperoxy radical (RO₂•) into a hydroperoxyalkyl radical (•QOOH). nih.gov This occurs via an internal hydrogen atom transfer. nih.gov The •QOOH radical is a key intermediate that can undergo several subsequent reactions. acs.orgnih.govrsc.org

One significant fate of the •QOOH radical is its decomposition to form a cyclic ether and a hydroxyl radical (•OH). nih.govnih.gov The formation of these stable cyclic ether species is a major channel in the low-temperature oxidation of this compound isomers. acs.orgnih.gov For instance, during di-n-butyl ether oxidation, various C₈H₁₆O₂ cyclic ethers have been identified. kisti.re.kr The formation of cyclic ethers is considered a chain-propagation step because it consumes a radical (•QOOH) and produces a relatively stable molecule and a single •OH radical, which is less reactive than the multiple radicals produced in chain-branching pathways. acs.orgnrel.gov

Chain-Propagation: These are sequences of reactions where the number of radical chain carriers remains constant. libretexts.org In this compound oxidation, the formation of cyclic ethers from •QOOH radicals is a key chain-propagation pathway. acs.orgnrel.gov Another propagation pathway is the β-scission of the •QOOH radical. nrel.gov

This compound IsomerKey Identified Intermediate SpeciesReference
di-n-butyl ether (DNBE)n-butanal acs.orgacs.org
diisobutyl ether (DIBE)isobutanal acs.orgacs.org
di-sec-butyl ether (DSBE)sec-butanol acs.orgacs.org

Among the many intermediates detected during the low-temperature oxidation of DNBE are various C₀-C₈ species, including butanoic acid, which was found in high concentrations. kisti.re.kr Other detected products include smaller aldehydes, ketones, alcohols, and cyclic ethers. mdpi.com

High-Temperature Pyrolysis and Oxidation Kinetics

At higher temperatures (typically above 900 K), the low-temperature oxidation pathways involving RO₂• and •QOOH intermediates become less significant. acs.orgosti.gov The chemistry transitions to a regime dominated by pyrolysis (thermal decomposition) and high-temperature oxidation reactions. mdpi.comosti.gov

In this regime, the primary reactions are the unimolecular decomposition of the fuel and the β-scission of fuel radicals. nrel.gov The β-scission reactions break C-C or C-O bonds, leading to the formation of smaller, more stable molecules and radicals. acs.org For example, at high pressures and temperatures between 1100–1400 K, the rate of decomposition of DBE is a critical factor in modeling its pyrolysis and oxidation. osti.gov Studies have shown that at high temperatures, the reactivity differences observed between ether isomers like DNBE and its shorter-chain counterparts diminish. researchgate.net The dominant reactions shift from the complex, structure-dependent low-temperature pathways to more fundamental decomposition reactions that produce a pool of smaller species like alkenes and aldehydes. acs.orgmdpi.com

Influence of Molecular Structure and Branching on Combustion Characteristics

The combustion behavior of the three main isomers of DBE has been studied to understand the effects of branching. acs.org The reactivity trend among these isomers is generally observed as DSBE < DIBE < DNBE. acs.org This trend is influenced by the stability of the radicals formed during initial H-abstraction reactions and the nature of the key intermediate species produced. acs.org For instance, the position of the branch in di-sec-butyl ether, being alpha (α) to the ether functional group, promotes unimolecular decomposition to form butene and sec-butanol, which affects its reactivity at low pressure. acs.org

The phenomenon of negative temperature coefficient (NTC) behavior, where the reaction rate decreases with increasing temperature over a certain range, is also strongly affected by molecular structure. Studies have shown that DNBE can exhibit a double NTC behavior, DIBE a single NTC behavior, and DSBE no NTC behavior at atmospheric pressure. acs.org This is attributed to the competition between different low-temperature reaction pathways, such as the formation of ketohydroperoxides (KHP) which leads to chain branching, versus the formation of less reactive cyclic ethers. acs.orgnrel.gov In DIBE, the competition between cyclic ether formation and KHP formation results in its NTC behavior. acs.org

Table 1: Properties of this compound Isomers

IsomerAbbreviationStructureObserved NTC Behavior (1 atm)Key Low-Temperature Intermediate
di-n-butyl etherDNBECH₃(CH₂)₃-O-(CH₂)₃CH₃Doublen-butanal
diisobutyl etherDIBE(CH₃)₂CHCH₂-O-CH₂CH(CH₃)₂Singleisobutanal
di-sec-butyl etherDSBECH₃CH₂CH(CH₃)-O-CH(CH₃)CH₂CH₃Nonesec-butanol

Experimental and Computational Studies on this compound Combustion

Jet-Stirred Reactor (JSR) Investigations

Jet-stirred reactors (JSRs) are a crucial experimental tool for studying the oxidation and combustion kinetics of fuels like this compound (DBE) over a wide range of conditions. In a JSR, reactants are continuously fed into a well-stirred vessel, allowing for the study of chemical kinetics at nearly constant temperature and concentrations of species.

Investigations into the oxidation of DBE in a JSR have provided valuable data on its complex reaction chemistry. researchgate.net Experiments have been conducted at pressures of 1 and 10 atm, with temperatures ranging from approximately 470 to 1250 K, and at various equivalence ratios (fuel-lean, stoichiometric, and fuel-rich). researchgate.net In these studies, a constant fuel mole fraction, typically around 1000 ppm, is used. researchgate.net The mole fraction profiles of reactants, intermediates, and products are measured using techniques like sonic probe sampling followed by gas chromatography (GC) and Fourier transform infrared spectrometry (FTIR). researchgate.net

A significant finding from JSR studies on di-n-butyl ether (DNBE) is the observation of a strong low-temperature reactivity, characterized by two distinct negative temperature coefficient (NTC) regions, particularly at an elevated pressure of 10 atm. researchgate.net This unusual double-NTC behavior was confirmed by multiple experimental studies using different JSR setups. researchgate.netresearchgate.net A rate of production analysis revealed that this behavior stems from the low-temperature chemistry of both the parent fuel molecule and smaller species like the butyl radical (C₄H₉), which are initiated at different temperature thresholds. researchgate.net The data from these JSR experiments are essential for developing and validating detailed chemical kinetic mechanisms for DBE oxidation. researchgate.net

Plug Flow Reactor (PFR) Studies

Plug flow reactors (PFRs) are another key experimental apparatus used to investigate the combustion kinetics of fuels. In a PFR, the fluid flows in a tube with minimal back-mixing, allowing researchers to study the evolution of chemical species along the reactor's length, which corresponds to reaction time.

Studies on the three symmetric isomers of this compound (DNBE, DIBE, and DSBE) have been conducted in laminar plug flow reactors to elucidate how their structural differences impact autoignition chemistry. acs.orgnrel.gov These experiments are typically performed at atmospheric and elevated pressures (e.g., 1 and 10 bar) over a broad temperature range (e.g., 400 to 1000 K). acs.orgresearchgate.net To maintain consistent conditions, the inlet fuel mole fraction is often fixed (e.g., at 1000 ppm) at a stoichiometric ratio with oxygen as the oxidizer and helium as a diluent gas, with a residence time of around 2 seconds. nrel.govresearchgate.net Reaction products are analyzed using gas chromatography (GC) to obtain speciation data. researchgate.net

PFR experiments have confirmed the different degrees of NTC behavior among the DBE isomers, which were first observed in JSR studies. acs.orgresearchgate.net For example, the double-NTC behavior of DNBE oxidation has been reasonably predicted by models validated against PFR experimental data. researchgate.net These studies allow for the identification of key intermediate species that govern the combustion pathways at low temperatures. For DNBE, DIBE, and DSBE at atmospheric pressure, the key intermediates identified are n-butanal, isobutanal, and sec-butanol, respectively. acs.orgacs.org The speciation data gathered from PFR experiments are critical for comparing against and refining chemical kinetic models. researchgate.net

Shock Tube and Rapid Compression Machine (RCM) Measurements

Shock tubes and rapid compression machines (RCMs) are indispensable tools for studying combustion phenomena at conditions relevant to internal combustion engines, particularly for measuring ignition delay times (IDTs). A shock tube uses a shock wave to rapidly heat and compress a gas mixture, allowing for the study of high-temperature chemistry over microseconds. universityofgalway.ieosti.gov An RCM mechanically compresses a fuel-air mixture, achieving high pressures and intermediate-to-low temperatures over milliseconds, mimicking the compression stroke of an engine. osti.govuniversityofgalway.ie

While specific IDT data for this compound from the provided search results are not detailed, the methodology is well-established for similar fuels and is used to validate kinetic models for ethers. osti.gov For instance, studies on n-butylbenzene, a molecule with a similar carbon backbone structure, have utilized both shock tubes and RCMs to measure IDTs over a wide range of conditions: temperatures from 730 K to 1360 K, pressures from 1 to 50 atm, and various equivalence ratios. universityofgalway.ieelsevierpure.com

The chemical kinetic models developed for fuels like this compound are validated against such experimental IDT measurements. researchgate.net A model's ability to accurately predict the measured ignition delay times across a broad spectrum of temperatures and pressures is a key indicator of its fidelity. mdpi.com For example, models for n-butylbenzene were updated with low-temperature kinetics and then validated against new RCM data, showing that the model could capture the general reactivity trends. universityofgalway.ie This process of experimental measurement followed by model validation is fundamental to understanding the autoignition characteristics of this compound and other alternative fuels. universityofgalway.ie

Computational Chemistry and Kinetic Modeling

Computational chemistry and the development of detailed chemical kinetic models are essential for a fundamental understanding of the complex reaction networks involved in this compound (DBE) combustion. osti.govkaust.edu.sa These models consist of hundreds or thousands of elementary reactions and are used to simulate combustion phenomena like ignition delay, flame speed, and species formation, which can then be compared with experimental data from JSRs, PFRs, and shock tubes. researchgate.netmdpi.com

The development of a kinetic model for an ether like DBE often starts with a well-established base mechanism for smaller hydrocarbons and oxygenated species (a C₀-C₄ core mechanism) and is then expanded by adding the specific reaction pathways for the fuel of interest. nrel.govnrel.gov These pathways include initiation reactions (unimolecular decomposition and H-atom abstraction), low-temperature oxidation sequences (addition of O₂ to fuel radicals, isomerization, second O₂ addition, and decomposition of ketohydroperoxides), and high-temperature decomposition of the fuel and its radicals. nrel.govkaust.edu.sa

For DBE isomers, kinetic models have been developed and refined to capture their unique combustion behaviors. acs.org For example, a model for DNBE was developed that could successfully predict its double-NTC behavior. researchgate.net Flux and sensitivity analyses are then performed using these models to identify the most important reaction pathways and sensitive reactions under different conditions. acs.orgnrel.gov For instance, in DIBE, sensitivity analysis showed that its consumption is highly sensitive to H-abstraction reactions and low-temperature chain-branching pathways. nrel.gov These computational studies are critical because they provide insights into reaction mechanisms that are difficult or impossible to probe experimentally. kaust.edu.sa

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used in combustion chemistry to investigate reaction mechanisms and calculate key thermochemical and kinetic parameters. mdpi.commdpi.com DFT calculations are computationally less expensive than other high-level quantum methods while often maintaining a high degree of accuracy, making them suitable for studying the relatively large molecules involved in DBE combustion. mdpi.com

In the context of this compound, DFT is used to determine the fundamental properties that govern its reactivity. A primary application is the calculation of bond dissociation energies (BDEs). acs.org BDEs are crucial for predicting which chemical bonds are most likely to break first during combustion, thereby identifying the initial radicals formed and the subsequent reaction pathways. acs.org For the DBE isomers, BDEs for all C-H, C-C, and C-O bonds have been calculated to understand how molecular structure affects radical formation. acs.org

DFT is also employed to explore the potential energy surfaces of important reaction classes. kaust.edu.sa This involves calculating the minimum energy structures of reactants, products, and, crucially, the transition states that connect them. acs.org From these calculations, reaction barriers can be determined, which are then used to compute reaction rate constants via methods like conventional transition state theory (TST). kaust.edu.sa For example, the rate constants for the β-scission of DIBE radicals have been estimated using this approach. acs.org These theoretically derived rates are then used to build and refine the detailed kinetic models, reducing the reliance on estimations or analogies to other fuel types like alkanes or alcohols, which can sometimes be inappropriate for ethers. kaust.edu.sa

Chemical Kinetic Model Development and Validation

The development of chemical kinetic models for this compound (DBE) is crucial for understanding its combustion behavior and potential as a fuel. Researchers have constructed several detailed models to simulate the complex reactions that occur during DBE oxidation. An early model for di-n-butyl ether (DNBE) oxidation, which included low-temperature chemical pathways, was developed by Cai et al. and validated against ignition delay times (IDTs) from a laminar flow reactor and laminar flame speeds. acs.orgnrel.gov Another significant model was developed by Thion et al., who studied DBE oxidation in a jet-stirred reactor (JSR) across a wide range of temperatures (470 to 1250 K) and pressures (1 to 10 atm). researchgate.net This model was later tuned to better predict IDTs and capture the negative-temperature coefficient (NTC) behavior of the fuel. researchgate.net

More recent efforts have focused on developing models for DBE isomers, such as diisobutyl ether (DIBE) and di-sec-butyl ether (DSBE). Semi-detailed kinetic models for these isomers have been developed using automated tools like the Reaction Mechanism Generator (RMG), which utilizes thermodynamic and reaction databases. nrel.gov The base chemistry for these models is often updated using established mechanisms like Aramco 3.0. nrel.gov

Validation of these kinetic models is a critical step, achieved by comparing simulation results with experimental data. nih.gov Experiments are conducted using various apparatuses, including plug flow reactors, jet-stirred reactors, and shock tubes. researchgate.netresearchgate.net Speciation data, which involves identifying and quantifying the different chemical species produced during oxidation, is collected at different temperatures and pressures using techniques like gas chromatography (GC). researchgate.netnih.gov The models are considered valid when they can accurately reproduce experimental observations, such as fuel consumption rates, species concentration profiles, and the distinct NTC behavior exhibited by ethers. researchgate.netnih.gov For instance, models for DIBE and DSBE were validated against new flow reactor experimental data, showing reasonable agreement for most product concentrations. acs.orgnih.gov

Sensitivity and Flux Analyses in Reaction Pathways

Sensitivity and flux analyses are computational tools used with kinetic models to identify the most critical reactions governing the combustion process. nrel.gov Sensitivity analysis determines how changes in the rate constant of a specific reaction affect the concentration of a particular species, like the fuel. acs.org Reactions with negative sensitivity coefficients contribute to fuel consumption, while those with positive coefficients inhibit it. acs.org Flux analysis quantifies the rate of flow through different reaction pathways, revealing the dominant routes for fuel breakdown and intermediate species formation. nrel.gov

For this compound, these analyses reveal that its combustion chemistry is heavily influenced by its molecular structure and the key intermediates formed. nrel.gov At low temperatures, the consumption of di-n-butyl ether (DNBE) is sensitive to H-abstraction reactions, primarily by the OH radical. nrel.gov The competition between different reaction pathways of the resulting fuel radicals is responsible for the observed NTC behavior. nrel.gov Flux analysis of DNBE shows that approximately 60% of the fuel forms an α-radical (a radical on the carbon atom adjacent to the ether oxygen), which then undergoes low-temperature chain branching and propagation reactions. nrel.gov

In the case of diisobutyl ether (DIBE), consumption is also sensitive to H-abstraction reactions and low-temperature chain branching pathways. acs.orgnrel.gov Flux analysis indicates that the α-radical is the major one formed (71% at 10% consumption), which leads to the formation of cyclic ethers that decompose into isobutanal and its radical. acs.orgnrel.gov Rate of production (ROP) analysis, a related technique, has shown that at low pressures, 85% of 2-methylpropanal is produced via the β-scission of the α-radical, whereas at higher pressures, its production is dominated by the decomposition of low-temperature intermediates. nrel.gov This highlights how pressure shifts the dominant reaction pathways. nrel.gov

These analyses are crucial for understanding the differences in reactivity among DBE isomers. For example, the key intermediate species identified at atmospheric pressure are n-butanal for DNBE and isobutanal for DIBE, reflecting their different molecular structures. acs.orgnih.gov

Rate Constant Determination for Elementary Reactions

The accuracy of a chemical kinetic model depends on the accuracy of the rate constants for its elementary reactions. Determining these rate constants is a complex process. For this compound models, rate constants are often estimated, adopted from analogous reactions, or calculated using theoretical methods. nrel.govresearchgate.net

For instance, in developing models for DIBE and DSBE, H-abstraction reaction rates by the OH radical were updated by analogy to the chemistry of similar molecules like methyl propyl ether and sec-butanol. nrel.gov Similarly, rate constants for the β-scission reactions (breaking of a C-C bond beta to the radical site) of DIBE were updated using calculated rates, while others were adapted from DNBE and methyl propyl ether chemistry. nrel.gov

Key low-temperature reaction classes have their rate constants adopted from existing literature and established rate rules. These include:

First and second O₂ addition: The reaction of alkyl radicals (R•) with oxygen (O₂) to form peroxy radicals (ROO•), and the subsequent addition of another O₂ molecule. nrel.govresearchgate.net

Isomerization of ROO• to QOOH•: The internal rearrangement of the peroxy radical to form a hydroperoxyalkyl radical. researchgate.net

Formation of cyclic ethers: The decomposition of QOOH• radicals. nrel.gov

KHP formation: The formation of ketohydroperoxides. nrel.gov

For some critical reactions, more attention is needed to determine site-specific rate constants computationally to improve model accuracy. acs.org For example, the rate constant for the reaction of phenyl isocyanate with methanol (B129727) in the presence of dibutyltin (B87310) diacetate as a catalyst was reported to be 0.96 liter/(mole sec). sigmaaldrich.com This detailed level of determination for every reaction in a complex combustion model is challenging, necessitating the use of analogies and estimations for many pathways. researchgate.net

This compound as a Biofuel Component and Fuel Additive

This compound (DBE) is recognized as a potential biofuel component and a valuable fuel additive, particularly for diesel engines. researchgate.netsae.org It can be produced from lignocellulosic biomass, a renewable resource. pnas.org One method involves the anaerobic digestion of biomass to produce short-chain carboxylic acids, which are then catalytically upgraded to ethers. pnas.org DBE is also considered an oxygenated fuel, meaning its molecular structure contains oxygen, which can promote more complete combustion. sae.orgijert.org Specifically, DBE has an oxygen content of 12.3% by weight and a high cetane number, a key indicator of ignition quality in diesel fuel. ijert.orgijert.org

Due to these properties, DBE is investigated as a blending agent with conventional diesel and biodiesels. ijert.orgdergipark.org.tr The goal of adding oxygenates like DBE to fuel is to improve performance and, crucially, to reduce harmful emissions from diesel engines, which are major sources of pollutants like particulate matter and nitrogen oxides. sae.orgijert.org Studies have explored blending DBE in various proportions, such as adding 10 ml and 20 ml of DBE to 1000 ml of diesel (1% and 2% blends, respectively), to assess its impact. ijert.orgijert.org Its favorable properties, including a high cetane number and significant oxygen content, make it an advantaged fuel candidate for improving diesel engine performance and reducing emissions. pnas.org

Performance and Emissions in Diesel Engines

The use of this compound as an additive in diesel fuel has been shown to have a notable impact on engine performance and exhaust emissions. tandfonline.com When blended with diesel or biodiesel, DBE's high oxygen content and cetane number contribute to improved combustion characteristics. ijert.orgtandfonline.com Experimental investigations on direct-injection diesel engines have demonstrated that blends of DBE can lead to significant reductions in tailpipe emissions, including hydrocarbons (HC), carbon monoxide (CO), and smoke. tandfonline.comtandfonline.com For example, adding 10% DBE to a 20% Indian Blackberry methyl ester biodiesel blend (IBME20) resulted in a 20.77% reduction in HC emissions and a 19.38% reduction in CO emissions compared to the IBME20 blend alone. tandfonline.com

The presence of oxygen in DBE helps to reduce the formation of rich fuel regions in the combustion chamber, leading to more complete combustion and lower emissions of soot precursors. dergipark.org.tr This effect is particularly significant for reducing particulate matter, a major pollutant from diesel engines. sae.orgijert.org While the focus is often on emissions, performance parameters are also favorably affected. Studies consistently show that DBE blends can enhance engine efficiency. sae.orgresearchgate.net

Table 1: Impact of this compound (DBE) Additive on Diesel Engine Emissions with Indian Blackberry Biodiesel (IBME20) Blend

Emission Type Reduction with 10% DBE in IBME20
Hydrocarbons (HC) 20.77%
Carbon Monoxide (CO) 19.38%
Nitrogen Oxides (NOx) 8.59%
Smoke 16.41%

Data sourced from a study comparing an IBME20 blend with an IBME20 blend containing 10% DBE. tandfonline.comtandfonline.com

A primary motivation for using oxygenated additives like this compound is the reduction of nitrogen oxides (NOx) and particulate matter (PM), the two most challenging pollutants from diesel engines. ijert.org Research indicates that DBE blends can significantly lower PM, or smoke, emissions. sae.orgtandfonline.com The addition of 10% DBE to a biodiesel blend reduced smoke emissions by 16.41% compared to the biodiesel blend alone and by 23.68% compared to conventional diesel at full load. tandfonline.com This is attributed to the oxygen content in DBE, which promotes more thorough combustion of fuel particles, thereby reducing soot formation. ijert.orgdergipark.org.tr

The effect of DBE on NOx emissions is also notable, although the mechanism is different. Some studies report a nominal decrease in NOx with DBE blends. ijert.org A more significant reduction of 8.59% in NOx was observed when using a 10% DBE blend with biodiesel compared to the biodiesel blend without the additive. tandfonline.com This reduction is often attributed to the high latent heat of vaporization of DBE. tandfonline.com This property causes a cooling effect in the combustion chamber, lowering the peak combustion temperatures, which are a key factor in the formation of thermal NOx. tandfonline.comresearchgate.net Therefore, by lowering the in-cylinder temperature, DBE helps to suppress the chemical reactions that produce NOx. tandfonline.com

The addition of this compound to diesel fuel can lead to improvements in key engine performance metrics, namely brake thermal efficiency (BTE) and brake specific fuel consumption (BSFC). ijert.orgijert.org BTE is a measure of how effectively the thermal energy from the fuel is converted into useful work, while BSFC is the rate of fuel consumption divided by the power produced.

Multiple studies have shown that blending DBE with diesel or biodiesel can increase BTE. For instance, a 1% DBE blend in diesel showed better BTE than standard diesel operation, an effect attributed to a rapid increase in the premixed heat release rate and more complete combustion. ijert.orgijert.org In another test, a 2% DBE blend at a higher compression ratio also resulted in higher BTE compared to the base diesel. ijert.org A study using a 10% DBE additive in a 20% biodiesel blend reported a 5.7% increment in BTE. tandfonline.comtandfonline.com

Correspondingly, BSFC tends to decrease with the use of DBE blends, indicating better fuel economy. ijert.orgresearchgate.net Experiments have shown that a 2% DBE blend resulted in lower BSFC than standard diesel operation under load. ijert.orgijert.org This improvement is linked to the increased combustion efficiency provided by the oxygenated ether. ijert.orgijert.org While some blends may have a slightly higher BSFC than pure diesel due to a lower calorific value, the overall efficiency gains are significant. tandfonline.comresearchgate.net

Table 2: Performance Metrics of this compound (DBE) Blends in Diesel Engines

Blend Performance Change Observation
1% DBE in Diesel Improved Brake Thermal Efficiency Better than base diesel operation at part and full load conditions. ijert.orgijert.org
2% DBE in Diesel Lower Brake Specific Fuel Consumption Less than base diesel operation with load. ijert.orgijert.org
10% DBE in IBME20 5.7% increase in Brake Thermal Efficiency Compared to the IBME20 blend without DBE. tandfonline.comtandfonline.com
DBE10 (10% DBE) Higher Brake Thermal Efficiency Compared to diesel at 200 bar injection pressure. researchgate.net
DBE10 (10% DBE) Lower Brake Specific Fuel Consumption Compared to diesel at 200 bar injection pressure. researchgate.net

Compound Index

Compound NameChemical Formula / Abbreviation
1-Butanol (B46404)C₄H₁₀O
2-methylpropanalC₄H₈O
Acetone (B3395972)C₃H₆O
Butanoic acidC₄H₈O₂
ButeneC₄H₈
Carbon MonoxideCO
Di-n-butyl etherDNBE
Di-sec-butyl etherDSBE
This compoundDBE, C₈H₁₈O
Dibutyltin diacetateC₁₂H₂₄O₄Sn
Diethyl etherDEE
Diisobutyl etherDIBE
Dimethyl etherDME
Ethanol (B145695)C₂H₅OH
HeliumHe
HydrocarbonsHC
Hydroxyl radicalOH
IsobutanalC₄H₈O
KetohydroperoxideKHP
MethanolCH₃OH
Methyl propyl etherC₄H₁₀O
n-butanalC₄H₈O
n-hexadecaneC₁₆H₃₄
Nitrogen OxidesNOx
OxygenO₂
Phenyl isocyanateC₇H₅NO
sec-butanolC₄H₁₀O

Poly(oxymethylene) this compound (PODBEn) as Oxygenated Fuel

Poly(oxymethylene) this compound, often abbreviated as PODBEn, represents a promising class of oxygenated fuel additives. The 'n' in PODBEn denotes the number of oxymethylene groups in the molecule. These compounds are being explored for their potential to improve the combustion characteristics and reduce emissions of conventional diesel fuels.

Synthesis and Properties of PODBEn

A novel approach to synthesizing PODBEn involves the use of n-butanol and paraformaldehyde as reactants. nih.gov This method, combining experimental synthesis with density functional theory (DFT) calculations, has been shown to produce PODBEn with several advantageous properties. nih.gov

One of the key synthesis methods is a trans-acetalization reaction. This process involves exchanging the methyl end-groups of polyoxymethylene dimethyl ethers (PODE or MM-POME) with butyl end-groups from butanol, using an acid catalyst. nrel.govosti.gov The reaction can be carried out at relatively mild conditions, such as 60°C and atmospheric pressure, with an ion-exchange resin like Amberlyst-46 serving as the catalyst. nrel.govosti.gov The molar ratio of butanol to the starting PODE material influences the final product distribution, with higher ratios favoring the formation of dibutyl-exchanged products (BB-POME). osti.gov

The resulting PODBEn mixture exhibits several desirable fuel properties. Notably, it has a high cetane number, which is a measure of a fuel's autoignition quality. Experimental results have shown a cetane number of 73.6 for a PODBE1–6 mixture. nih.gov This is significantly higher than that of conventional diesel, indicating better ignition performance. ascelibrary.com Additionally, PODBEn has a low condensation point of -72°C, suggesting excellent performance in cold weather conditions. nih.gov

Compared to its methyl-terminated counterparts (PODE), PODBEn with butyl end-groups (also referred to as BB-POME) demonstrates a higher lower heating value (LHV), meaning it has a greater energy density. nrel.govnrel.gov For instance, a butyl-terminated POME mixture was found to have an LHV of 30 MJ/kg, a significant improvement over the 19 MJ/kg of the parent methyl-terminated mixture. nrel.govosti.gov Furthermore, PODBEn exhibits substantially reduced water solubility, a critical factor for fuel stability and preventing potential environmental contamination. nrel.govnrel.gov

Table 1: Physicochemical Properties of PODBE1–6, PODE3–5, and Diesel

Property PODBE1–6 PODE3–5 Diesel
Cetane Number 73.6 - -
Density ( kg/m ³) 868 1046 807
Condensation Point (°C) -72 -52 -40
Boiling Range (°C) Matches Diesel Requirement Matches Diesel Requirement -
Flash Point (°C) Matches Diesel Requirement Matches Diesel Requirement -

Data sourced from a 2022 study on PODBEn synthesis and properties. nih.gov

Mutual Solubility with Diesel Fuel

A significant advantage of PODBEn is its good mutual solubility with diesel fuel. nih.gov This compatibility is attributed to its molecular polarity index, which is similar to that of diesel. nih.gov In contrast, poly(oxymethylene) dimethyl ethers (PODE), particularly those with shorter chains, have poor solubility in diesel, especially at lower temperatures. nih.govresearchgate.net The higher density and molecular polarity of PODE limit its large-scale application as a diesel additive. nih.gov

The density of PODBE1–6 (868 kg/m ³) is closer to that of diesel (807 kg/m ³) compared to PODE3–5 (1046 kg/m ³), further enhancing its suitability as a blending component. nih.gov The excellent low-temperature performance of PODBEn, evidenced by its low condensation point, also contributes to its miscibility with diesel in various climates. nih.gov

Computational studies have also supported the favorable solubility of butyl-terminated POMEs in diesel. nrel.gov These studies indicate that molecules with larger alkyl end-groups, such as butyl, are more soluble in diesel than those with shorter chains like methyl groups. nrel.gov

Blending with Conventional and Renewable Fuels

This compound (DBE) and its derivatives are being investigated as blending components with both conventional petroleum-based fuels and renewable biofuels to improve engine performance and reduce emissions.

When blended with diesel and biodiesel, DBE has been shown to affect the spray characteristics of the fuel. ascelibrary.com Ternary blends of diesel, biodiesel, and DBE exhibit a slight decrease in spray penetration length and an increase in the spray cone angle and projected area as the DBE ratio increases. ascelibrary.com At a 20% volume fraction of DBE in a diesel-biodiesel blend, the spray characteristics are comparable to those of conventional diesel. ascelibrary.com This suggests that adding DBE can enhance the fuel-air mixing process, potentially leading to more complete combustion. ascelibrary.com

In blends with gasoline, diethyl ether (a related ether) has been shown to increase the octane (B31449) number and power output, leading to improved brake thermal efficiency. atlantis-press.comatlantis-press.com The addition of diethyl ether to unleaded gasoline can also lead to a significant reduction in harmful emissions such as carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx). atlantis-press.comatlantis-press.com

Furthermore, DBE can be blended with other renewable fuels like ethanol. mdpi.com The use of ethers like diethyl ether in biodiesel-ethanol blends has been studied to improve ignition quality. mdpi.com While ethanol can lower the cetane number of biodiesel, the addition of a high-cetane component like an ether can counteract this effect. mdpi.com

Table 2: List of Chemical Compounds

Compound Name Abbreviation
1-butanol BuOH
Amberlyst-46 -
Butanol -
Butyl-terminated POME BB-POME
Carbon Monoxide CO
This compound DBE
Diethyl Ether DEE
Dimethoxymethane DMM
Ethanol -
Formaldehyde -
Hydrocarbons HC
Methyl-butyl end-groups MB-POME
n-butanol -
Nitrogen Oxides NOx
Paraformaldehyde PF
Poly(oxymethylene) this compound PODBEn
Poly(oxymethylene) Dimethyl Ether PODE, MM-POME

Environmental Fate and Management of Dibutyl Ether

Environmental Degradation Pathways

The breakdown of dibutyl ether in the environment occurs through distinct chemical and biological processes. These pathways determine the compound's persistence and the nature of its transformation products.

Photodegradation by Hydroxyl Radicals in the Atmosphere

In the atmosphere, this compound undergoes rapid indirect photodegradation. oecd.org This process is primarily driven by its reaction with photochemically produced hydroxyl radicals (•OH). oecd.org The calculated half-life for this atmospheric reaction is approximately 15.6 hours, indicating a relatively short persistence in the air. oecd.org This rapid degradation suggests that atmospheric transport over long distances is limited. oecd.org The reaction with hydroxyl radicals is a significant pathway for the removal of this compound from the atmospheric compartment. oecd.org

Biodegradation in Aquatic Environments

The biodegradation of this compound in aquatic environments is a complex process influenced by the presence of specific microorganisms. While not readily biodegradable under standard conditions, certain bacterial strains have demonstrated the ability to effectively break down this compound.

Specific, naturally occurring bacteria have shown a significant capacity for biodegrading this compound. oecd.org Laboratory studies using mono-species cultures have identified several potent strains. An aerobic Gordonia terrae strain, initially adapted to ethyl tert-butyl ether and isolated from activated sludge, has been shown to biodegrade this compound effectively. oecd.org Furthermore, various strains of Rhodococcus sp. and Terrabacter sp. isolated from environmental samples such as activated sludge, river water, and contaminated soils have also demonstrated the ability to degrade this compound. oecd.org For instance, Rhodococcus strain DEE5151, isolated from sewage sludge, can utilize a range of alkyl ethers, including this compound, as its sole source of carbon and energy. nih.govnih.gov The degradation process by these bacteria often involves the initial oxidation of the carbon atom adjacent to the ether oxygen. nih.govnih.gov

Despite the efficacy of specific microbial strains, this compound is classified as not readily biodegradable under standard test conditions. oecd.org Standardized tests, such as the OECD TG 301 D and OECD TG 301 C, have shown low levels of biodegradation over a 28-day period, with results of 5% and 3-4% respectively. oecd.org This resistance to ready biodegradation suggests that in environments lacking the specific microbial populations capable of its degradation, this compound may persist for longer periods. oecd.org

Hydrolysis under Environmental Conditions

This compound is resistant to hydrolysis under typical environmental conditions. oecd.orgnih.gov This stability is due to the absence of functional groups that are susceptible to hydrolysis. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. oecd.orgnih.gov

Environmental Distribution and Transport

The physical and chemical properties of this compound significantly influence its distribution and movement within the environment.

According to a Mackay Fugacity Model Level I calculation, this compound is predominantly distributed to the air, with over 97% partitioning to this compartment. oecd.org This is further supported by its calculated Henry's Law constant, which indicates a high volatility from water to air. oecd.org The calculated half-life for volatilization from river water to air is 3.5 hours, and from lake water to air is 110 hours. oecd.org A Mackay Fugacity Model Level III calculation predicts that the residence time of this compound, when considering only reaction processes, is less than 28 days when released into air, water, or soil. oecd.org Specifically, if released entirely into the air, the residence time is less than one day. oecd.org If released into water or soil, the residence times are approximately 25.5 days and 24.4 days, respectively. oecd.org

Table 1: Environmental Fate and Degradation of this compound

Pathway Description Key Findings Citation
Photodegradation Degradation in the atmosphere by hydroxyl radicals. Calculated half-life of 15.6 hours. oecd.org
Biodegradation Breakdown by microorganisms in aquatic environments. Not readily biodegradable under standard tests. Specific strains like Gordonia terrae, Rhodococcus sp., and Terrabacter sp. can degrade it. oecd.orgnih.govnih.gov
Hydrolysis Chemical breakdown by reaction with water. Not expected to be an important environmental fate process. oecd.orgnih.gov
Environmental Distribution Partitioning and movement in air, water, and soil. Primarily distributes to air (>97%). High volatility from water. oecd.org

Mackay Fugacity Model Calculations

Fugacity models, pioneered by Donald Mackay, are mathematical tools used in environmental chemistry to predict the partitioning and movement of chemicals between different environmental compartments such as air, water, soil, and sediment. envchemgroup.com The term "fugacity" describes a chemical's "escaping tendency" from a particular phase. envchemgroup.com These models are essential for understanding the environmental fate of substances like this compound.

There are several levels of fugacity models, each with increasing complexity:

Level I: Assumes a closed system at equilibrium, with no advection (flow) in or out. ulisboa.pt

Level II: Also assumes equilibrium but includes advection and reaction processes. ulisboa.pt

Level III: Describes a non-equilibrium, steady-state system with advection and reaction. ulisboa.pt

Level IV: A non-equilibrium, non-steady-state (dynamic) model that can simulate changes over time. ulisboa.pt

Generic fugacity models, such as the one developed by Mackay and colleagues, can be used to determine the general behavior of a chemical, including which environmental media it is likely to partition into, its primary loss mechanisms, and its potential for transport between media. trentu.ca These models require specific input data about the chemical and the environment. trentu.ca

Table 1: Input Data for Generic Fugacity Models

Data Category Examples
Chemical Properties Chemical name, molecular mass, water solubility, vapor pressure, log Kow (octanol-water partition coefficient), dissociation constant. trentu.ca
Environmental Conditions Data collection temperature, pH of the environment. trentu.ca
Degradation Reaction half-lives in each environmental medium (air, water, soil, etc.). trentu.ca

| Emissions (for Level III) | Emission rates into each compartment. trentu.ca |

The output from these models provides valuable information on the chemical's environmental distribution and persistence. trentu.ca

Table 2: Output from Generic Fugacity Models

Output Parameter Description
Partition Coefficients Ratios of a chemical's concentration in two different media at equilibrium. trentu.ca
Z and D Values Fugacity capacity (Z) and transport (D) parameters. trentu.ca
Fugacity The escaping tendency of the chemical in each compartment. trentu.ca
Loss Rates Rates of loss due to reaction and advection. trentu.ca
Concentrations & Amounts The amount and concentration of the chemical in each compartment. trentu.ca

| Residence Times | The average time a chemical is expected to remain in a particular compartment. trentu.ca |

More advanced models like the Quantitative Water Air Sediment Interaction (QWASI) model can be applied to dynamic systems like rivers and lakes to predict the behavior of contaminants. envchemgroup.comulisboa.pt

Volatility from Water to Air (Henry's Law Constant)

The volatility of a chemical from water to air is a key process in its environmental fate and is quantified by the Henry's Law constant. For this compound, the reported Henry's Law constant is 6.0×10-3 atm m3 mol-1. chemicalbook.com This value indicates that volatilization from moist soil and water surfaces is expected to be a significant fate process. chemicalbook.com

Based on this constant, the estimated volatilization half-lives for this compound from a model river and a model lake are 3.5 hours and 4.6 days, respectively. chemicalbook.com This suggests a relatively rapid transfer from the aqueous phase to the atmosphere.

Waste Management and Green Chemistry Initiatives

Sustainable Waste Management Strategies

Sustainable waste management aims to minimize the negative environmental impact of waste while conserving resources. actenviro.com The widely accepted hierarchy for waste management prioritizes waste reduction, followed by reuse, recycling, energy recovery, and finally, disposal as a last resort. actenviro.comnimbusfacility.com

For chemical waste like this compound, sustainable strategies include:

Waste Reduction at the Source: This involves using smaller quantities of the chemical in processes and avoiding unnecessary waste generation. nimbusfacility.com

Reuse: Where possible, uncontaminated or surplus this compound can be shared with other users. odu.edu

Recycling and Recovery: Spent this compound can be purified through processes like distillation for reuse. samex-env.com

Energy Recovery: The high energy value of some recovered solvents makes them suitable as fuel in certain industrial processes, such as cement kilns. researchgate.net

Proper Disposal: If reuse or recovery is not feasible, this compound waste must be disposed of in an environmentally responsible manner, adhering to regulations for hazardous waste. vumc.orgucsb.edu

The principles of a circular economy, which aim to keep resources in use for as long as possible, are central to sustainable waste management. nimbusfacility.comnumberanalytics.com

Process Efficiency and Solvent Recovery Practices to Reduce Environmental Footprint

Improving process efficiency and implementing solvent recovery are key to reducing the environmental footprint of industries using this compound. Solvent recovery, often through distillation, allows for the separation and purification of used solvents, making them available for reuse. samex-env.com This practice not only reduces the volume of hazardous waste generated but also conserves resources and can lead to significant cost savings. samex-env.comdec.group

The solvent distillation process typically involves four main stages:

Heating: The waste solvent mixture is heated to raise its temperature. samex-env.com

Vaporization: The solvent turns into a vapor, leaving non-volatile contaminants behind. samex-env.com

Condensation: The solvent vapor is cooled and condensed back into a liquid. samex-env.com

Collection: The purified liquid solvent is collected for reuse. samex-env.com

Regulatory Frameworks and Policies for Low-Toxicity and Biodegradable Solvents

Regulatory frameworks are increasingly promoting the use of less hazardous and more environmentally friendly solvents. epa.gov In the United States, regulations under the Clean Air Act and the Resource Conservation and Recovery Act (RCRA) impose costs and requirements on the use and disposal of hazardous solvents. epa.gov By substituting toxic solvents with safer alternatives, including those that are low-toxicity and biodegradable, facilities can reduce their regulatory burden and operating costs. epa.gov

The trend towards "green chemistry" encourages the development and use of products and processes that reduce or eliminate the use and generation of hazardous substances. gii.co.jp This includes a shift towards non-toxic and biodegradable solvents. gii.co.jp Regulatory agencies are also placing restrictions on harmful components, pushing industries towards greener chemical formulations. skyquestt.com This shift is supported by consumer preferences for products made with environmentally safer ingredients. einpresswire.com

Laboratory Waste Management Protocols for Ether-Based Solvents

Due to their flammability and potential to form explosive peroxides, ether-based solvents like this compound require strict waste management protocols in a laboratory setting. vumc.orgp2infohouse.org

Key protocols include:

Proper Labeling and Dating: All containers of ether must be clearly labeled with the chemical name and its primary hazards. p2infohouse.org It is crucial to write the date received and the date opened on each container. vumc.org

Storage: Ethers should be stored in small, appropriate containers in a designated flammable storage cabinet, away from heat, sunlight, and ignition sources. vumc.orgp2infohouse.org

Segregation of Waste: Hazardous chemical waste should be segregated from non-hazardous waste. iisc.ac.in Different types of hazardous waste, such as flammable solvents and oxidizers, should also be stored separately. iisc.ac.in

Peroxide Management: Ethers can form explosive peroxides upon exposure to air and light. vumc.org Therefore, opened containers of ethers like diethyl ether should be disposed of within six months, and unopened containers within a year. vumc.org Regular testing for peroxides is recommended. ucsb.edu

Disposal: Ether waste must be disposed of as hazardous waste through a designated waste collection program. vumc.orgucsb.edu Evaporation should never be used as a method of disposal. vumc.org Empty containers that held acutely hazardous waste must be triple-rinsed before being discarded as regular trash. vumc.org

Spill Management: Laboratories must have procedures and materials in place for cleaning up chemical spills. p2infohouse.org Spilled chemicals should be treated as hazardous waste. vumc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Diethyl ether
Isopropyl ether
Potassium
Phenyl isocyanate
Methanol (B129727)
Dibutyltin (B87310) diacetate
Urethane
Dichloromethane
Nitrogen
Methane sulfonic acid
Phosphate (B84403) esters
Polyethylene
Waste Minimization and Source Reduction

Waste minimization is a crucial strategy in environmental management, focusing on reducing the volume and toxicity of waste generated. umd.edu Source reduction, also known as waste prevention, is the most preferred approach, aiming to prevent the creation of waste in the first place. epa.govieiplastics.com For chemical compounds like this compound, implementing source reduction strategies can lead to significant environmental benefits and cost savings by avoiding expenses related to waste collection, storage, treatment, and disposal. triumvirate.com

Key source reduction tactics applicable to this compound include:

Process Modification : Altering experimental or industrial processes to use smaller quantities of this compound is a highly effective method. umd.edu The adoption of microscale or semi-micro techniques in laboratory settings, for instance, can drastically reduce the volume of solvent waste generated. cornell.edu

Material Substitution : Whenever feasible, replacing this compound with a less hazardous or non-hazardous alternative can eliminate the associated waste stream. cornell.edu This requires careful evaluation of the substitute's efficacy for the specific application and its own environmental and health profile.

Inventory Management : Implementing careful purchasing and inventory control helps prevent over-ordering and the eventual disposal of expired or unused this compound. Buying in bulk can reduce packaging waste, but it must be balanced against the risk of degradation and the potential for the material to become waste if not used in a timely manner. triumvirate.com

Operational Practices : Improving operational procedures can prevent spills and contamination, which generate additional waste. This includes proper training of personnel on handling techniques and maintaining equipment to prevent leaks.

The benefits of source reduction extend beyond just reducing waste volume. These practices contribute to conserving natural resources, saving energy, and reducing pollution associated with the entire lifecycle of the chemical. ieiplastics.com

Table 1: Source Reduction Strategies for this compound

StrategyDescriptionExamples
Process Modification Altering procedures to decrease the amount of chemical used.Adopting microscale laboratory techniques; optimizing industrial processes for solvent efficiency. umd.educornell.edu
Material Substitution Replacing a hazardous chemical with a less hazardous one.Using a less volatile or less toxic solvent if the process allows. cornell.edu
Selective Purchasing Buying materials that are less hazardous and generate less waste.Choosing suppliers with minimal packaging; avoiding single-use containers. triumvirate.com
Inventory Control Managing the amount of chemical on-site to prevent overstocking and expiration.First-in, first-out (FIFO) usage policy; centralized purchasing to avoid duplicate orders.
Improved Operations Enhancing work practices to minimize spills, leaks, and contamination.Regular equipment maintenance; comprehensive employee training on handling procedures.
Storage and Labeling of Chemical Waste

Proper storage and labeling of chemical waste, including that containing this compound, are critical for ensuring safety, regulatory compliance, and proper disposal. sfasu.edu Regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT) provide a framework for managing hazardous waste. hazardouswasteexperts.com

Storage Requirements:

Waste containers holding this compound must be kept in good condition, compatible with the chemical, and always closed except when waste is being added. sfasu.edu This prevents leaks and the release of vapors. Storage should occur at or near the point of generation in a designated, secure location known as a Satellite Accumulation Area (SAA). sfasu.edusyr.edu Access to these areas should be restricted. sfasu.edu It is imperative not to mix incompatible wastes in the same container to avoid dangerous chemical reactions. sfasu.edu Once accumulation limits are reached (e.g., 55 gallons for hazardous waste), the container must be dated and moved to a central Waste Accumulation Area (WAA) within a specified timeframe. syr.edu

Labeling Requirements:

Clear and accurate labeling is mandatory from the moment waste is first placed into a container. hazardouswasteexperts.com Labels must be durable, legible, and displayed on the container. hazardouswasteexperts.comwashington.edu

Key elements of a hazardous waste label for this compound include:

The words "Hazardous Waste" . sfasu.eduhazardouswasteexperts.com

Chemical Information : A complete list of the contents with full chemical names (no abbreviations or formulas) and their estimated percentages or volumes. sfasu.edusyr.eduwashington.edu

Hazard Identification : Indication of the specific hazards, such as "flammable" or "toxic". washington.edu

Accumulation Start Date : The date when waste collection began in that container. sfasu.eduidrenvironmental.com

Generator Information : The name and contact details of the person or lab generating the waste. syr.edu

EPA and DOT Information : For off-site transport, labels must include the generator's name and address, EPA identification number, and manifest tracking number. hazardouswasteexperts.comidrenvironmental.com

Old labels on reused containers must be completely removed or defaced to prevent confusion. sfasu.eduwashington.edu

Table 2: Key Requirements for this compound Waste Storage and Labeling

RequirementDescriptionRegulatory Basis
Container Condition Must be in good condition, compatible with this compound, and kept securely closed. sfasu.eduEPA
"Hazardous Waste" Marking Containers must be clearly marked with the words "Hazardous Waste". sfasu.eduhazardouswasteexperts.comEPA
Content Identification Labels must list all chemical constituents by full name and percentage. syr.eduwashington.eduEPA
Accumulation Date The date waste collection begins must be clearly marked on the label. sfasu.eduidrenvironmental.comEPA
Secure Storage Waste must be stored in a secure Satellite Accumulation Area (SAA) near the point of generation. syr.eduEPA
DOT Labeling For transport, specific diamond-shaped hazard labels are required, along with generator and manifest information. hazardouswasteexperts.comidrenvironmental.comDOT

Process Intensification in Dibutyl Ether Production and Application

Integration of Reaction and Separation Processes

Integrating reaction and separation steps into a single unit operation is a cornerstone of process intensification, offering synergistic benefits like improved conversion, reduced energy usage, and lower capital investment.

Reactive distillation (RD) is a powerful PI technique that combines chemical reaction and distillation within a single column studysmarter.co.ukscispace.com. This integration is particularly effective for equilibrium-limited reactions, such as the dehydration of alcohols to form ethers, as the continuous removal of products from the reaction zone shifts the equilibrium, leading to higher conversions and yields scispace.comconicet.gov.ariium.edu.my. For ether synthesis, RD allows for the simultaneous reaction of alcohols and the separation of the ether product from unreacted alcohol and water, thereby eliminating the need for separate reactors and downstream separation units scispace.comconicet.gov.ariium.edu.mysrce.hrbme.hu. Studies on similar ether syntheses, such as tert-amyl methyl ether (TAME), ethyl tert-butyl ether (ETBE), and dimethyl ether (DME), have demonstrated significant energy savings and cost reductions through RD scispace.comconicet.gov.arbme.huaiche.orgcetjournal.itdoi.org. For instance, reactive distillation for DME synthesis has shown potential for up to 81% total annual cost savings and 86% reduction in flue gas emissions compared to conventional processes cetjournal.it.

Dividing-wall column (DWC) technology is a highly efficient distillation technique that integrates multiple separation steps into a single column shell by incorporating a vertical dividing wall. This design effectively combines two or more conventional distillation columns, leading to substantial reductions in capital costs, energy consumption, and equipment footprint mdpi.comkoreascience.krpsecommunity.orgmaletacd.commdpi.com. DWCs minimize energy waste associated with remixing and reduce the number of reboilers and condensers required mdpi.commaletacd.com. Research on DWC applications for purifying ethers, such as dimethyl ether (DME) and dipropyl ether, has shown significant benefits. For example, DWCs can save approximately 30% in capital costs and energy compared to conventional separation sequences mdpi.com. Studies on dipropyl ether separation indicate that an extractive dividing wall column (EDWC) can achieve savings of over 40% in capital investments and operating costs compared to conventional extractive distillation or pressure swing distillation mdpi.com. Similarly, for DME purification, DWCs have demonstrated significant reductions in energy consumption and investment costs koreascience.kr.

Thermally coupled distillation systems (TCDS) and hybrid intensification approaches further enhance energy efficiency by integrating heat exchange between different distillation columns or combining different separation technologies. Thermally coupled columns, such as the Petlyuk configuration, can achieve energy savings of up to 30% compared to conventional sequences for ternary mixture separations segovia-hernandez.com. Hybrid processes, which might combine distillation with membrane separation or other techniques, also offer potential for energy savings and cost reduction mdpi.comscispace.com. For DME production, thermally coupled distillation sequences have been shown to reduce operating and capital costs by approximately 47.9% and 39.7%, respectively, compared to conventional processes psu.edu. Similarly, heat-integrated reactive distillation (r-HIDiC) for TAME synthesis has demonstrated energy savings of around 8% compared to conventional reactive distillation columns researchgate.net.

Energy Efficiency and Cost Reduction in Dibutyl Ether Processes

The implementation of process intensification strategies in this compound production and purification promises substantial improvements in energy efficiency and cost reduction. By integrating reaction and separation through reactive distillation, or optimizing separations using DWCs and thermally coupled systems, significant savings can be realized.

Process Intensification TechniqueApplication Example (Ether Synthesis/Purification)Capital Cost ReductionOperating Cost ReductionEnergy SavingsTotal Annual Cost (TAC) ReductionReferences
Reactive Distillation (RD)DME Synthesis---Up to 81% cetjournal.it
ETBE Production--10.4-16%- bme.hu
Dividing-Wall Column (DWC)Dipropyl Ether Separation~30%~30%~30%- mdpi.com
DME PurificationSignificantSignificantSignificant- koreascience.kr
Ethanol (B145695) Dehydration (similar alcohol dehydration)35.18%-42.17%35.18% researchgate.net
Extractive DWC (EDWC)Dipropyl Ether Separation41.49%47.07%-45.50% mdpi.com
Thermally Coupled DistillationDME Production39.7%47.9%-- psu.edu
Heat-Integrated RD (r-HIDiC)TAME Synthesis--~8%- researchgate.net
RD + DWC IntegrationPGMEA Production20.8% (TIC)17.6% (TOC)29.5%20.8% mdpi.com

These figures highlight the substantial economic and environmental benefits achievable through the adoption of PI technologies in ether-related processes.

Design and Optimization of Intensified Systems

The systematic design and optimization of intensified process systems are crucial for realizing their full potential. This involves developing robust methodologies that can explore a wide range of process configurations and operating conditions to identify the most efficient and cost-effective solutions.

The Generalized Modular Representation Framework (GMF) is a systematic, phenomena-based approach for process synthesis and intensification sci-hub.seencyclopedia.pubresearchgate.netosti.govmdpi.comresearchgate.net. GMF utilizes abstract mass/heat exchange modules as building blocks to represent chemical processes, allowing for the discovery and design of novel, intensified configurations without the need for pre-specifying conventional unit operations or flowsheets sci-hub.seresearchgate.netosti.gov. By leveraging superstructure optimization techniques and considering fundamental mass and heat transfer principles, GMF facilitates the identification of process intensification opportunities, including reactive distillation and dividing wall columns sci-hub.seencyclopedia.pubresearchgate.netosti.govmdpi.com. This framework enables the simultaneous optimization of process design, safety, and operability, providing a comprehensive approach to developing advanced chemical processes sci-hub.seosti.gov.

Compound Names

this compound

n-Butanol

Dimethyl Ether (DME)

Dipropyl Ether

Propylene Glycol Monomethyl Ether Acetate (B1210297) (PGMEA)

Tert-Amyl Methyl Ether (TAME)

Ethyl Tert-Butyl Ether (ETBE)

Methanol (B129727)

Water

Cyclohexane

Ethylene Glycol

Multi-objective Optimization for Economic and Environmental Sustainability

The pursuit of sustainable and economically viable chemical processes necessitates a sophisticated approach to design and operation. Multi-objective optimization (MOO) has emerged as a critical methodology in chemical process engineering, enabling engineers to navigate the inherent trade-offs between competing goals, such as maximizing profit while minimizing environmental impact. This approach is particularly relevant within the framework of process intensification (PI), which seeks to achieve significant improvements in efficiency, safety, and sustainability by fundamentally redesigning chemical processes. For compounds like this compound, understanding and applying MOO principles can lead to more robust and environmentally responsible production pathways.

Introduction to Multi-objective Optimization (MOO) in Chemical Process Design

Chemical manufacturing processes are rarely optimized for a single criterion. Instead, they are subject to multiple, often conflicting, objectives. Economic considerations, such as minimizing capital expenditure, operating costs, and raw material consumption, are paramount for commercial viability. Simultaneously, environmental stewardship demands the reduction of waste generation, energy consumption, and emissions. MOO provides a systematic framework to address these multifaceted challenges. Unlike single-objective optimization, which seeks a single best solution, MOO typically yields a set of non-dominated solutions, known as the Pareto optimal set. Each solution in this set represents a compromise where no single objective can be improved without degrading at least one other objective. This Pareto front allows decision-makers to visualize and select the most suitable operating point or design based on specific priorities and constraints mdpi.comresearchgate.networldscientific.com. The increasing complexity of chemical processes and the growing emphasis on sustainability have driven a significant rise in MOO applications within chemical process engineering mdpi.com.

Application to this compound Production and Etherification Processes

This compound, a symmetrical ether, finds applications as a solvent and in various chemical syntheses. Its production, typically via the dehydration of butanol or etherification reactions, often involves equilibrium limitations and potential by-product formation, making it a candidate for optimization. Process intensification strategies, such as reactive distillation or the use of advanced catalytic systems, can enhance efficiency and reduce the environmental footprint of such processes researchgate.netmdpi.commdpi.commdpi.com.

MOO plays a crucial role in identifying optimal process configurations and operating conditions that balance economic and environmental performance. For instance, in etherification reactions, parameters like reaction temperature, catalyst loading, reactant ratios, and the potential use of co-solvents (where this compound itself can sometimes act as a solvent to improve etherification yields mdpi.com) can be simultaneously optimized.

Key Economic Drivers in Chemical Production:

Capital Costs: Investment in equipment, plant construction, and technology.

Operating Costs: Raw material procurement, energy consumption (heating, cooling, pumping), catalyst costs, labor, and waste disposal.

Yield and Selectivity: Maximizing the conversion of reactants into the desired product while minimizing unwanted by-products.

Key Environmental Considerations in Chemical Synthesis:

Waste Minimization: Reducing the generation of liquid, solid, and gaseous waste streams.

Greenhouse Gas Emissions: Reducing the carbon footprint associated with production.

Solvent Management: Optimizing solvent use, recovery, and minimizing their environmental impact.

Life Cycle Assessment (LCA): Considering the environmental impact from raw material extraction to product disposal.

Illustrative Data Table: Trade-offs in Process Optimization

To illustrate the concept of multi-objective optimization in chemical process design, consider a hypothetical scenario for an etherification process aiming to produce a valuable ether (analogous to this compound production). The table below presents a simplified view of how different process designs or operating conditions (represented by "Solutions") might perform across key economic and environmental metrics.

SolutionProcess Design/Operating PointProduction Cost ($/kg)Energy Consumption (MJ/kg)Waste Generation ( kg/kg )Product Yield (%)
A High-Temperature, High-Pressure1.208.50.0592
B Moderate Temperature, Moderate Pressure, Optimized Catalyst1.056.20.0395
C Low-Temperature, Low-Pressure, High-Recycle Ratio1.355.50.0888
D Process Intensified Reactor (e.g., Membrane Reactor)1.105.80.0296

Explanation of the Table:

Solution A represents a process that might achieve high yield but at the cost of higher energy consumption and potentially higher waste due to more aggressive operating conditions.

Solution B shows a balanced approach, optimizing catalyst and operating conditions to reduce both cost and waste, achieving a good yield.

Solution C might offer lower energy consumption but suffers from lower yield and higher waste, potentially due to less efficient separation or reaction kinetics.

Solution D illustrates the potential benefits of process intensification, where a novel reactor design (e.g., integrating reaction and separation) could lead to higher yields with reduced energy and waste, even if initial capital costs (not explicitly shown) might be higher.

This table exemplifies the trade-offs: improving yield (economic benefit) might increase energy consumption or waste (environmental cost), and vice versa. MOO aims to map these trade-offs to enable informed selection.

Research Findings and Methodologies

MOO in chemical engineering commonly employs evolutionary algorithms, such as the Non-dominated Sorting Genetic Algorithm II (NSGA-II), for solving complex, non-linear optimization problems mdpi.comworldscientific.comresearchgate.net. These algorithms are adept at exploring a vast solution space to identify Pareto optimal fronts. Process simulation software is indispensable for developing accurate models of chemical processes, which then serve as the objective functions for the optimization algorithms mdpi.com.

Research in related fields highlights the successful application of MOO for economic and environmental sustainability. For instance, studies on cumene (B47948) production have optimized processes considering capital costs, operating expenses, material loss, and safety indices researchgate.netscribd.com. Similarly, the synthesis of dimethyl ether (DME) has been optimized using techniques that integrate reaction and separation (process intensification) to improve yield, reduce energy demand, and minimize emissions, often employing multi-objective genetic algorithms acs.orgresearchgate.netfrontiersin.org. The etherification of glycerol (B35011) to produce fuel additives has also seen optimization efforts where this compound was utilized as a solvent to improve reaction selectivity and yield, demonstrating practical applications of optimizing ether-related processes researchgate.netmdpi.com.

Multi-objective optimization is an indispensable tool for achieving both economic profitability and environmental sustainability in the chemical industry. By systematically evaluating the trade-offs between various performance metrics, MOO enables the design and operation of more efficient, less wasteful, and ultimately more sustainable processes. For compounds like this compound, integrating MOO with process intensification strategies offers a clear pathway towards developing next-generation production methods that meet the stringent demands of modern chemical manufacturing.

Compound List:

this compound

Butanol

Tert-butyl alcohol (TB)

Isobutene (IB)

Glycerol

Cumene

Dimethyl ether (DME)

Carbon dioxide (CO2)

Hydrogen (H2)

Syngas (CO + H2)

Fatty acids

Fatty acid methyl ester (FAME)

Fatty acid butyl ester (FABE)

Levulinic acid

Butyl levulinate (BL)

5-hydroxymethylfurfural (B1680220) (HMF)

Gamma-valerolactone (GVL)

2,5-dimethylfuran (B142691) (DMF)

2-methyltetrahydrofuran (B130290)

Furan diols

Tert-butyl methyl ether (tBME)

Diisopropyl ether (diIPE)

Tetrahydrofuran (THF)

Diethyl ether (DEE)

4-butoxyheptane

Advanced Analytical and Spectroscopic Characterization Techniques

Gas Chromatography (GC) for Purity and Product Analysis

Gas Chromatography (GC) is a widely employed technique for assessing the purity of dibutyl ether and for identifying and quantifying its related products in complex mixtures. The method typically involves separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), allows for the precise determination of its concentration and the detection of any impurities or byproducts from synthesis or combustion processes.

Research has utilized GC for speciation analysis in the context of this compound's combustion. For instance, studies analyzing the oxidation of this compound in flow reactors have employed GC to identify and quantify reaction products, providing crucial data for developing kinetic models mdpi.comresearchgate.netresearchgate.net. These analyses typically involve separating components on a column, such as a stainless steel column packed with Porapak Q, with nitrogen as the carrier gas nih.gov. The detection limits and accuracy of GC are critical for these applications, ensuring reliable data for chemical kinetic studies researchgate.netacs.orgacs.org.

Fourier Transform Infrared (FT-IR) Spectrometry

Fourier Transform Infrared (FT-IR) spectrometry is a powerful tool for identifying functional groups within a molecule by analyzing its vibrational modes. For this compound, FT-IR spectroscopy is particularly useful for confirming the presence of the ether linkage and the absence of other functional groups like carbonyls (C=O) or hydroxyls (O-H), which would indicate the presence of impurities such as aldehydes, ketones, or alcohols libretexts.orglibretexts.orgblogspot.comlibretexts.org.

The characteristic absorption for the C-O stretching vibration in aliphatic ethers like this compound is a strong peak typically observed around 1120 cm⁻¹ blogspot.comuobabylon.edu.iq. This compound exhibits the usual sp³ C-H stretching and CH₂ bending modes around 2900 cm⁻¹ and 1500 cm⁻¹, respectively, alongside this strong C-O stretch near 1100 cm⁻¹ libretexts.orglibretexts.orglibretexts.org. The presence of this strong C-O band, in conjunction with the absence of other characteristic functional group absorptions, serves as definitive evidence for the ether functional group blogspot.com. FT-IR has also been used in conjunction with other techniques, such as time domain reflectometry, to study the behavior of molecules in the environment of this compound google.co.ingoogle.com.au.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms within a molecule. Proton NMR (¹H NMR) is especially valuable for characterizing this compound. In ¹H NMR spectra, the protons on the carbon atoms directly adjacent to the ether oxygen atom (the α-carbons) typically resonate in the downfield region, generally between 3.4 and 4.5 ppm libretexts.orglibretexts.orglibretexts.org. This deshielding effect is due to the electronegativity of the oxygen atom.

This compound, being a symmetrical molecule, exhibits specific patterns in its NMR spectra. While the exact chemical shifts can vary slightly depending on the solvent and instrument, the ¹H NMR spectrum of this compound would show signals corresponding to the different types of protons. The protons on the carbons adjacent to the ether linkage would appear as a triplet (due to coupling with the adjacent CH₂ group), and the other methylene (B1212753) protons would appear as more complex multiplets, ultimately leading to a characteristic pattern for the butyl chains attached to the oxygen libretexts.orglibretexts.orglibretexts.org. For instance, the ¹H NMR spectrum of dipropyl ether shows a triplet at 3.37 ppm for the -CH₂- group next to the ether, with other signals appearing upfield libretexts.orglibretexts.orglibretexts.org.

Carbon-13 NMR (¹³C NMR) further complements structural elucidation. In ¹³C NMR, carbons adjacent to the ether oxygen typically resonate in the range of 50-80 ppm libretexts.org. Due to the symmetry of this compound, which possesses a bisecting mirror plane, its eight carbon atoms are equivalent in pairs, resulting in only four distinct signals in the ¹³C NMR spectrum masterorganicchemistry.com.

Mass Spectrometry (e.g., Electron Ionization Molecular-Beam Mass Spectrometry (EI-MBMS), Synchrotron Vacuum Ultraviolet Photoionization Molecular-Beam Mass Spectrometry (SVUV-PI-MBMS))

Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and the characterization of its decomposition products. Techniques like Electron Ionization Molecular-Beam Mass Spectrometry (EI-MBMS) and Synchrotron Vacuum Ultraviolet Photoionization Molecular-Beam Mass Spectrometry (SVUV-PI-MBMS) are particularly useful for studying combustion chemistry and pyrolysis of fuels like this compound.

Studies investigating the pyrolysis and oxidation of this compound have employed these advanced MS techniques. For example, researchers have used EI-MBMS and SVUV-PI-MBMS to identify and quantify intermediates and products formed during the combustion of this compound in various reactor systems mdpi.comresearchgate.net. These methods allow for high-resolution mass analysis and isomer-selective detection, providing a comprehensive overview of the complex reaction pathways. EI-MBMS, in particular, is noted for its ability to measure speciation data in high-temperature combustion experiments dlr.de. PI-MBMS has been used to identify and quantify intermediates and products during the pyrolysis kinetics of this compound mdpi.com.

Dielectric Relaxation Studies

Dielectric relaxation studies investigate the behavior of molecules in response to an applied electric field, providing insights into molecular dynamics, polarity, and intermolecular interactions. For this compound, these studies can reveal information about its molecular and intramolecular relaxation mechanisms, especially in different solvent environments.

Research has been conducted on the dielectric relaxation of this compound in various nonpolar solvents, analyzed using Cole-Cole's equation to determine relaxation times and distribution parameters acs.orgoup.comresearchgate.net. These studies suggest that this compound can relax through both molecular and intramolecular mechanisms oup.comresearchgate.net. The measured relaxation times often show a correlation with the viscosity of the medium oup.comresearchgate.net. Such investigations are important for understanding the physical properties and behavior of this compound in solution.

Compound Name Table:

Common NameChemical FormulaCAS Number
This compound (DBE)C8H18O142-96-1

Q & A

Q. What are the standard laboratory synthesis methods for dibutyl ether, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is commonly synthesized via acid-catalyzed dehydration of 1-butanol using concentrated sulfuric acid or via the Williamson ether synthesis using sodium butoxide and butyl halide. Key optimization parameters include:
  • Temperature : Maintain 140–170°C for dehydration to minimize side products (e.g., alkenes).
  • Catalyst concentration : Excess acid increases reaction rate but risks over-dehydration.
  • Purification : Use fractional distillation to isolate this compound from unreacted alcohol and water.
    Safety protocols for handling corrosive catalysts and peroxide formation should be followed .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?

  • Methodological Answer :
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities.
  • NMR Spectroscopy : <sup>1</sup>H NMR (δ 0.9–1.7 ppm for butyl groups; δ 3.3–3.7 ppm for ether oxygen-adjacent CH2) confirms structure.
  • FTIR : Strong C-O-C stretch at ~1100 cm<sup>-1</sup> and alkyl C-H stretches at 2800–3000 cm<sup>-1</sup>.
    Cross-referencing with databases like CAMEO ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Peroxide mitigation : Test for peroxides monthly using KI-starch strips; purify via distillation if detected.
  • Ventilation : Use ducted fume hoods to prevent inhalation exposure .
  • Storage : Keep in amber bottles with stabilizers (e.g., BHT) under inert gas.
  • Emergency measures : Immediate washing with water for skin/eye contact and oxygen administration for inhalation exposure .

Q. How can researchers accurately measure the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer :
  • Cloud point titration : Gradually add solvent to this compound until turbidity appears.
  • UV-Vis spectroscopy : Monitor absorbance changes at λmax ~270 nm for solubility limits.
  • Partition coefficient (log P) : Use shake-flask method with octanol/water systems. Reference physical-chemical databases for validation .

Q. What are the best practices for determining thermodynamic properties (e.g., boiling point, vapor pressure) of this compound?

  • Methodological Answer :
  • Boiling point : Use fractional distillation under controlled pressure (recorded ~141°C at 760 mmHg).
  • Vapor pressure : Employ static or dynamic methods with manometers.
  • Differential Scanning Calorimetry (DSC) : Measures enthalpy changes during phase transitions. Cross-check with literature data from authoritative sources like CAMEO .

Advanced Research Questions

Q. How can computational chemistry models predict this compound’s solvent behavior in novel reaction systems?

  • Methodological Answer :
  • Molecular Dynamics (MD) simulations : Model interactions with solutes using force fields (e.g., OPLS-AA).
  • Density Functional Theory (DFT) : Calculate dipole moments and polarizability to assess polarity.
  • COSMO-RS : Predict solubility parameters for solvent-screening applications. Validate with experimental phase equilibria data .

Q. What challenges arise when using this compound as a solvent in catalytic hydrogenation, and how can they be addressed?

  • Methodological Answer :
  • Catalyst poisoning : this compound’s Lewis basicity may deactivate metal catalysts (e.g., Pd/C). Mitigate by pre-treating catalysts with acidic supports.
  • Solvent stability : Test for peroxide formation under H2 atmospheres using GC-MS.
  • Reaction monitoring : Use in-situ FTIR to track hydrogenation progress and solvent integrity .

Q. How should researchers resolve contradictions in reported thermodynamic or kinetic data for this compound?

  • Methodological Answer :
  • Meta-analysis : Compare experimental conditions (e.g., purity, instrumentation) across studies.
  • Reproducibility checks : Replicate key experiments with controlled variables (temperature, pressure).
  • Uncertainty quantification : Apply statistical tools (e.g., Monte Carlo simulations) to assess data variability. Document protocols rigorously for transparency .

Q. What experimental approaches identify degradation pathways of this compound under oxidative or photolytic conditions?

  • Methodological Answer :
  • Accelerated aging studies : Expose to UV light/O3 and analyze degradation products via GC-MS.
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during peroxidation.
  • Kinetic modeling : Derivate rate constants for degradation pathways using Arrhenius plots .

Q. How do this compound’s interactions in multi-component systems (e.g., ionic liquids) affect its solvent efficiency?

  • Methodological Answer :
  • Phase diagram analysis : Map miscibility gaps using turbidimetry.
  • Solvatochromic probes : Use Reichardt’s dye to measure polarity changes.
  • Raman spectroscopy : Characterize hydrogen-bonding networks with ionic liquids. Compare with molecular simulation predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyl ether
Reactant of Route 2
Reactant of Route 2
Dibutyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.